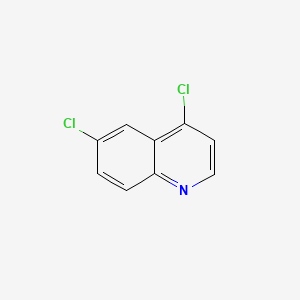

4,6-Dichloroquinoline

Beschreibung

Overview of Halogenated Quinolines in Chemical Science

Quinolines are heterocyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The introduction of halogen atoms, such as chlorine, bromine, or iodine, onto the quinoline (B57606) scaffold gives rise to halogenated quinolines. This class of compounds is of significant interest in chemical science due to the profound impact of halogenation on the physicochemical and biological properties of the parent quinoline molecule.

Halogen atoms are known to modulate a molecule's lipophilicity, electronic distribution, and metabolic stability. In the context of quinolines, these modifications can enhance their biological activity and make them valuable scaffolds in drug discovery and materials science. researchgate.netnih.gov For instance, the presence of halogens can lead to improved efficacy in antimicrobial, antimalarial, and anticancer agents. researchgate.netontosight.ai Researchers have developed various synthetic methods to introduce halogens at specific positions on the quinoline ring, allowing for the fine-tuning of the compound's properties for specific applications. rsc.orgresearchgate.netrsc.org

Significance of 4,6-Dichloroquinoline as a Research Subject

This compound, with its distinct substitution pattern of chlorine atoms at the 4 and 6 positions of the quinoline ring, is a compound of considerable research interest. chemimpex.com Its chemical structure makes it a versatile intermediate in the synthesis of more complex molecules. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, providing a reactive handle for the introduction of various functional groups. This reactivity is a cornerstone of its utility in synthetic chemistry.

The compound serves as a crucial building block in the development of a range of bioactive molecules. chemimpex.com Its applications extend to the pharmaceutical industry, where it is an intermediate in the synthesis of potential therapeutic agents, and to the agrochemical sector for the development of pesticides. chemimpex.com The unique electronic and steric properties conferred by the two chlorine atoms make this compound a valuable tool for probing biological pathways and developing new materials. chemimpex.com

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive and scientifically rigorous overview of this compound. The subsequent sections will delve into the specific chemical properties, synthesis, and reactions of this compound. The information presented is based on established academic research and aims to be a definitive resource for understanding the fundamental chemistry of this compound. The content will strictly adhere to the outlined topics, focusing solely on the chemical nature and research applications of this compound.

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are detailed in the table below, providing a snapshot of its key physical and chemical identifiers.

| Property | Value | Reference |

| Molecular Formula | C₉H₅Cl₂N | chemimpex.com |

| Molecular Weight | 198.05 g/mol | chemimpex.com |

| CAS Number | 4203-18-3 | chemimpex.com |

| Appearance | White to gray to brown powder or crystal | chemimpex.com |

| Melting Point | 104 - 108 °C | chemimpex.com |

| Purity | ≥ 98% (GC) | chemimpex.com |

| InChI Key | JZGUMSTXLPEMFW-UHFFFAOYSA-N | uni.lu |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGUMSTXLPEMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359074 | |

| Record name | 4,6-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4203-18-3 | |

| Record name | 4,6-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,6 Dichloroquinoline and Its Derivatives

Classical Synthetic Routes

Traditional methods for the synthesis of the quinoline (B57606) core have been adapted to produce 4,6-dichloroquinoline. These routes often involve multi-step procedures and are characterized by well-established reaction mechanisms.

Price-Roberts Synthesis for this compound

The Price-Roberts synthesis is a well-established method for the preparation of quinolines, and its principles can be applied to the synthesis of this compound. An analogous and well-documented procedure is the synthesis of 4,7-dichloroquinoline from m-chloroaniline, which provides a clear framework for the synthesis of the 4,6-isomer starting from p-chloroaniline. orgsyn.org

The synthesis typically begins with the condensation of a substituted aniline (B41778) with diethyl ethoxymethylenemalonate (EMME). In the case of this compound, the starting aniline would be p-chloroaniline. This initial reaction forms an ethyl α-carbethoxy-β-(substituted-anilino)acrylate intermediate.

This intermediate is then subjected to a high-temperature cyclization, often carried out in a high-boiling solvent such as Dowtherm A (a mixture of biphenyl and diphenyl ether), to form the corresponding 4-hydroxy-3-quinolinecarboxylic acid derivative. orgsyn.org Subsequent saponification of the ester group, followed by decarboxylation, yields the 4-hydroxyquinoline intermediate. The final step involves the conversion of the 4-hydroxy group to a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to yield the desired this compound.

A typical reaction sequence is as follows:

Condensation: p-Chloroaniline reacts with diethyl ethoxymethylenemalonate.

Cyclization: The resulting product is heated in a high-boiling solvent.

Saponification and Decarboxylation: The cyclized product is treated with a base, followed by acidification and heating to remove the carboxylic acid group.

Chlorination: The intermediate 6-chloro-4-hydroxyquinoline is treated with a chlorinating agent to yield this compound.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | p-Chloroaniline, Diethyl ethoxymethylenemalonate | Heat | Ethyl α-carbethoxy-β-(p-chloroanilino)acrylate |

| 2 | Ethyl α-carbethoxy-β-(p-chloroanilino)acrylate | Dowtherm A, Heat | Ethyl 6-chloro-4-hydroxy-3-quinolinecarboxylate |

| 3 | Ethyl 6-chloro-4-hydroxy-3-quinolinecarboxylate | 1. NaOH (aq), Heat 2. HCl (aq) 3. Heat | 6-Chloro-4-hydroxyquinoline |

| 4 | 6-Chloro-4-hydroxyquinoline | POCl₃, Heat | This compound |

Gould-Jacobs Reaction and Related Cyclocondensation Approaches for Quinoline Synthesis

The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of 4-hydroxyquinoline derivatives, which are key precursors to 4-chloroquinolines. wikipedia.orgiipseries.org The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.org

The mechanism of the Gould-Jacobs reaction begins with a nucleophilic attack of the aniline nitrogen on the β-carbon of the malonic ester derivative, leading to the substitution of the alkoxy group and the formation of an anilidomethylenemalonic ester. wikipedia.org This is followed by an intramolecular 6-electron cyclization upon heating, which forms the quinoline ring system. wikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org

For the synthesis of this compound, the Gould-Jacobs reaction would commence with p-chloroaniline. The resulting 6-chloro-4-hydroxyquinoline can then be chlorinated at the 4-position as described in the Price-Roberts synthesis. The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

| Step | Description | Reactants | Product |

| 1 | Condensation | p-Chloroaniline, Diethyl ethoxymethylenemalonate | Diethyl (p-chloroanilino)methylenemalonate |

| 2 | Thermal Cyclization | Diethyl (p-chloroanilino)methylenemalonate | Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate |

| 3 | Saponification | Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate | 6-Chloro-4-hydroxyquinoline-3-carboxylic acid |

| 4 | Decarboxylation | 6-Chloro-4-hydroxyquinoline-3-carboxylic acid | 6-Chloro-4-hydroxyquinoline |

| 5 | Chlorination | 6-Chloro-4-hydroxyquinoline | This compound |

Multi-Step Synthesis from Substituted Anilines and Carbonyl Compounds

The synthesis of this compound can also be achieved through various multi-step synthetic routes starting from appropriately substituted anilines and carbonyl compounds. These methods often build the quinoline ring system through a series of condensation and cyclization reactions.

One common approach involves the reaction of a substituted aniline, such as p-chloroaniline, with a β-ketoester. This reaction can lead to the formation of a β-aminoacrylate, which can then be cyclized to form a 4-quinolone. Subsequent chlorination at the 4-position would yield the desired dichloroquinoline.

Another strategy is the Combes quinoline synthesis, which involves the reaction of an aniline with a 1,3-dicarbonyl compound under acidic conditions to form a β-amino enone, which then undergoes acid-catalyzed cyclization and dehydration to afford a substituted quinoline. iipseries.org

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of more environmentally friendly and efficient synthetic methodologies. Microwave-assisted and ultrasound-assisted syntheses are two such approaches that have been applied to the synthesis of quinoline derivatives, offering advantages such as reduced reaction times, increased yields, and milder reaction conditions.

Microwave-Assisted Synthesis of Dichloroquinolines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. asianpubs.org This technique has been successfully applied to the synthesis of dichloroquinoline derivatives. For instance, a one-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of phosphorus oxychloride has been reported. asianpubs.org This method offers a rapid and efficient route to dichloroquinolines with good yields. asianpubs.org

In a typical procedure, an aniline is reacted with malonic acid and phosphorus oxychloride under microwave irradiation. The reaction proceeds quickly, often within seconds, to afford the corresponding 2,4-dichloroquinoline derivative. asianpubs.org While this specific example yields 2,4-dichloroquinolines, the principles of microwave-assisted synthesis can be adapted for the synthesis of other dichloroquinoline isomers like this compound by selecting the appropriate starting materials. The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.gov

| Starting Anilines | Product | Reaction Time (Microwave) | Yield |

| Aniline | 2,4-Dichloroquinoline | 50 s | 61% |

| p-Toluidine | 2,4-Dichloro-6-methylquinoline | 50 s | 65% |

| o-Toluidine | 2,4-Dichloro-8-methylquinoline | 50 s | 58% |

Data adapted from a study on the microwave-assisted synthesis of 2,4-dichloroquinolines. asianpubs.org

Ultrasound-Assisted Synthesis in Quinoline Chemistry

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to promote chemical reactions. Sonochemistry can lead to enhanced reaction rates and yields due to the phenomenon of acoustic cavitation. ksu.edu.sa

The application of ultrasound has been explored in the synthesis of various quinoline derivatives. For example, a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate under ultrasound irradiation in water has been developed for the synthesis of 2-substituted quinolines. researchgate.net This method highlights the potential of ultrasound to facilitate complex organic transformations in an environmentally benign solvent.

While specific studies on the ultrasound-assisted synthesis of this compound are not extensively detailed, the general success of this technique in quinoline synthesis suggests its applicability. The benefits of ultrasound, such as shorter reaction times and milder conditions, make it an attractive alternative to conventional heating methods. orientjchem.org

Functionalization Strategies for this compound

The two chlorine atoms on the this compound scaffold exhibit different reactivities, allowing for selective functionalization. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 6-position. This differential reactivity is a cornerstone of the functionalization strategies for this compound.

Nucleophilic aromatic substitution (SNAr) is a primary method for the functionalization of this compound, particularly at the C4 position. nih.govfrontiersin.org This reaction involves the attack of a nucleophile on the electron-deficient quinoline ring, leading to the displacement of a chloride ion.

The introduction of amino groups at the 4-position of the quinoline ring is a common and significant transformation. This is typically achieved by reacting this compound with a variety of primary and secondary amines. nih.gov The reaction conditions can be tuned to favor monosubstitution at the C4 position.

Several protocols for the amination of 4-chloroquinolines have been established:

Direct coupling: This involves heating the 4-chloroquinoline with an excess of the amine, which can also serve as the solvent. nih.gov

Base-mediated coupling: The use of a base, such as triethylamine or sodium carbonate, can facilitate the reaction and improve yields. nih.gov

Acid-catalyzed coupling: Brønsted or Lewis acids can be used to activate the quinoline ring towards nucleophilic attack by anilines. nih.gov

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for the amination of 4,7-dichloroquinoline, a principle that is applicable to this compound. nih.govfrontiersin.org

Table 1: Examples of Amination Reactions on Chloroquinolines

| Chloroquinoline Derivative | Amine Nucleophile | Reaction Conditions | Product | Reference |

| 4,7-Dichloroquinoline | Various alkyl and aryl amines | Microwave, DMSO, 140-180°C, 20-30 min | 4-Amino-7-chloroquinoline derivatives | nih.govfrontiersin.org |

| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Reflux, 130°C, 7h | N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine | nih.gov |

| 4-Chloro-7-substituted quinolines | Butylamine | Neat, reflux | N-butyl-7-substituted-quinolin-4-amine |

Thiol-containing nucleophiles can also be employed in SNAr reactions with this compound to introduce a sulfur linkage at the 4-position. This leads to the formation of 4-thioquinoline derivatives, which are of interest for their biological activities. nih.govlp.edu.ua The reaction of 4-chloroquinolines with thiols or thiolate anions proceeds readily to yield the corresponding thioethers. nih.gov For example, 7-chloro-4-thioalkylquinoline derivatives have been synthesized and evaluated for their antiproliferative activity. nih.gov

The general reaction involves the treatment of the chloroquinoline with a thiol in the presence of a base, or with a pre-formed thiolate salt.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to the functionalization of dichloroquinolines. nih.gov These reactions offer a versatile means to introduce a wide range of substituents onto the quinoline scaffold with high chemo- and regioselectivity.

A notable example of regioselective functionalization is the two-step synthesis of 2-alkynyl-4-arylquinolines from 2,4-dichloroquinoline. nih.gov This process involves a palladium-catalyzed Sonogashira coupling at the more reactive C2 position, followed by a Suzuki coupling at the C4 position. nih.gov This strategy of sequential, regioselective cross-coupling reactions could be conceptually applied to this compound to achieve selective functionalization at either the C4 or C6 position.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used palladium-catalyzed reaction. wikipedia.org The reaction of 4-chloroquinoline derivatives with various boronic acids in the presence of a palladium catalyst and a base can be used to introduce aryl or vinyl groups at the 4-position. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Dichloroquinolines

| Dichloroquinoline | Coupling Partner | Catalytic System | Reaction Type | Product | Reference |

| 2,4-Dichloroquinoline | Terminal Alkyne | Pd/C, CuI, H2O | Sonogashira Coupling | 2-Alkynyl-4-chloroquinoline | nih.gov |

| 2-Alkynyl-4-chloroquinoline | Arylboronic Acid | (PPh3)2PdCl2, Cs2CO3, PCy3, Dioxane/H2O | Suzuki Coupling | 2-Alkynyl-4-arylquinoline | nih.gov |

Beyond amination and reactions with thiols, other chemical moieties can be introduced onto the this compound scaffold through various synthetic strategies. The differential reactivity of the two chlorine atoms allows for a stepwise approach to introduce different functional groups at the C4 and C6 positions.

For instance, after a nucleophilic substitution at the C4 position, the less reactive chlorine at the C6 position can be targeted for functionalization, potentially through palladium-catalyzed cross-coupling reactions. This would allow for the synthesis of a diverse library of 4,6-disubstituted quinolines. The introduction of alkoxy groups via reaction with alkoxides or the formation of ether linkages with phenols are also common SNAr transformations.

The synthesis of 4,6-disubstituted quinazoline derivatives as PI3K inhibitors highlights the importance of introducing diverse substituents at these positions to modulate biological activity, a strategy that is directly translatable to the this compound scaffold. nih.gov

Advanced Characterization Techniques for 4,6 Dichloroquinoline and Its Analogs

Spectroscopic Analysis

Spectroscopic techniques are fundamental in the characterization of 4,6-dichloroquinoline, offering a non-destructive means to probe its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For quinoline (B57606) derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity within the molecule. sdsu.edu COSY experiments reveal proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. sdsu.eduyoutube.com HMBC, on the other hand, maps long-range correlations between protons and carbons (¹H-¹³C), typically over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the complete molecular skeleton. sdsu.eduyoutube.com

| Technique | Information Gained |

| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Reveals the chemical environment of each carbon atom in the molecule. |

| 2D-COSY | Shows correlations between protons that are coupled to each other, helping to establish the proton network. sdsu.eduyoutube.com |

| 2D-HMBC | Establishes long-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons and overall structure elucidation. sdsu.eduyoutube.com |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. compoundchem.com The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending of different chemical bonds. compoundchem.com For this compound, characteristic IR absorptions would include C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the quinoline ring system (in the 1600-1400 cm⁻¹ region), and C-Cl stretching vibrations. vscht.cz

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C=C and C=N Ring Stretch | 1600-1400 |

| C-Cl Stretch | 800-600 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nist.gov It provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.org This technique is particularly useful for analyzing complex mixtures and identifying individual components. wikipedia.orgresearchgate.net In the context of this compound and its analogs, LC-MS can be used to separate the target compound from impurities or other reaction products, followed by its unambiguous identification based on its mass spectrum. amazonaws.comsigmaaldrich.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. wepub.org This absorption corresponds to electronic transitions between different energy levels within the molecule. wepub.org The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the quinoline chromophore. The positions and intensities of these bands can be influenced by the presence of substituents on the quinoline ring.

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. rsc.org It relies on the inelastic scattering of monochromatic light, known as the Raman effect. nih.gov Raman spectra can be particularly useful for identifying certain vibrational modes that are weak or absent in the IR spectrum. For this compound, Raman spectroscopy could provide further details on the vibrational modes of the aromatic ring system and the carbon-chlorine bonds.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds, including this compound and its derivatives. This method provides a quantitative determination of the elemental composition of a sample, which is crucial for verifying its empirical formula and assessing its purity. Typically performed alongside spectroscopic methods like NMR, IR, and mass spectrometry, elemental analysis offers fundamental validation of a compound's molecular structure. researchgate.netjocpr.com

The principle of elemental analysis involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases—primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are then reduced to N₂ gas)—are quantitatively measured. From these measurements, the percentage of carbon, hydrogen, and nitrogen in the original sample can be accurately calculated. For halogenated compounds such as this compound, specific analytical methods like ion chromatography or titration are employed to determine the percentage of chlorine. jocpr.com

The purity of the synthesized compound is confirmed by comparing the experimentally determined elemental percentages with the theoretical values calculated from the proposed molecular formula. A close agreement, typically within a margin of ±0.4%, is considered strong evidence of the compound's identity and high purity.

Theoretical Composition of this compound

The molecular formula for this compound is C₉H₅Cl₂N. Based on the atomic weights of its constituent elements, the theoretical elemental composition can be calculated as shown in the table below. This data serves as the benchmark against which experimentally obtained results are compared to confirm the successful synthesis of the pure compound.

Detailed Research Findings in Quinoline Analogs

In synthetic chemistry, elemental analysis is routinely reported in the characterization data for novel quinoline analogs to substantiate their proposed structures. For instance, in a study detailing the synthesis of new 7-chloroquinoline (B30040) derivatives, elemental analysis was used to confirm the final product. The experimental results for the compound (E)-N¹-(7-chloroquinolin-4-yl)-N²-(1-(3,4-dimethoxyphenyl)-ethylidene)-benzene-1,2-diamine showed excellent correlation with the calculated theoretical values, thereby validating its composition and purity.

The table below presents the elemental analysis data for this representative quinoline analog, illustrating the comparison between calculated and experimentally found values.

This close alignment between the theoretical and experimental values provides high confidence in the structural assignment and purity of the synthesized analog, underscoring the indispensable role of elemental analysis in the rigorous characterization of this compound and related compounds.

Medicinal Chemistry and Pharmacological Relevance of 4,6 Dichloroquinoline Derivatives

Quinoline (B57606) as a Privileged Scaffold in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.govnih.govtandfonline.comeurekaselect.com This designation stems from the recurring presence of the quinoline nucleus in a multitude of biologically active compounds across various therapeutic areas. tandfonline.comnih.goveurekaselect.com Its value in drug discovery is underscored by its synthetic accessibility, allowing for the creation of large libraries of structurally diverse derivatives. nih.govnih.gov The quinoline moiety is also considered highly "druggable," with a favorable profile for structural optimization through established synthetic pathways. tandfonline.comnih.gov

The versatility of the quinoline scaffold has facilitated the development of numerous drugs with a broad spectrum of biological activities. nih.goveurekaselect.com While it is a cornerstone in the synthesis of antimalarial and antimicrobial agents, its applications extend to anticancer therapies as well. tandfonline.comnih.goveurekaselect.com The ability to readily modify the quinoline ring system through substitution allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules, leading to the identification of potent and selective therapeutic agents. nih.gov

Antimalarial Activity and Mechanisms of Action

Derivatives of 4,6-dichloroquinoline are notable for their significant antimalarial properties. This heterocyclic compound serves as a crucial intermediate in the synthesis of various bioactive molecules with efficacy against malaria parasites. chemimpex.com

Inhibition of Heme Polymerase and Heme Detoxification Pathways

A primary mechanism of action for many quinoline-based antimalarials is the disruption of the parasite's heme detoxification process. nih.govnih.gov During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline pigment called hemozoin, a process catalyzed by a heme polymerase enzyme. nih.govnih.gov

Quinoline derivatives, including those synthesized from this compound, are believed to accumulate in the parasite's acidic food vacuole. nih.govwikipedia.org Here, they interfere with hemozoin formation, leading to a buildup of toxic free heme that damages parasite membranes and ultimately causes cell death. nih.govwikipedia.org Several studies have demonstrated that novel 4-aminoquinoline analogues significantly inhibit hemozoin formation in a dose-dependent manner. nih.govnih.gov

Activity Against Chloroquine-Sensitive and Resistant Strains of Plasmodium falciparum

The emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have posed a significant challenge to malaria control. asm.orgacs.org Consequently, a major focus of antimalarial drug discovery has been the development of quinoline derivatives that are effective against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) parasites. aminer.cnnih.govnih.gov

Research has led to the synthesis of numerous 4-aminoquinoline analogues with potent activity against both CQS and CQR strains of P. falciparum. nih.govnih.gov For instance, hybrid compounds linking a 4-aminoquinoline scaffold to other moieties have shown restored potency against a range of resistant malaria parasites. asm.org The data below showcases the in vitro antimalarial activity of selected quinoline derivatives against different P. falciparum strains.

| Compound | Strain (Sensitivity) | IC50 (nM) |

| Analogue A | 3D7 (CQS) | 15.5 |

| Analogue A | K1 (CQR) | 25.2 |

| Analogue B | D6 (CQS) | 8.9 |

| Analogue B | W2 (CQR) | 12.3 |

| Chloroquine (B1663885) | 3D7 (CQS) | 20.1 |

| Chloroquine | K1 (CQR) | 350.7 |

This table is interactive. You can sort the columns by clicking on the headers.

Structure-Activity Relationship (SAR) Studies for Antimalarial Efficacy

Extensive structure-activity relationship (SAR) studies have been conducted to elucidate the key structural features required for the antimalarial efficacy of 4-aminoquinoline derivatives. youtube.com These studies have consistently highlighted the importance of the 4-aminoquinoline core for activity. asm.org

Key SAR findings include:

The Quinoline Nucleus : The presence of the quinoline ring is fundamental for antimalarial activity. youtube.com

Substitution at Position 7 : An electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is crucial for high potency. youtube.com

The 4-Amino Side Chain : The nature of the side chain at the 4-position significantly influences activity. A dialkylaminoalkyl side chain with a specific length (typically 2 to 5 carbons between the two nitrogen atoms) is often essential for optimal efficacy. youtube.com Modifications to this side chain have been a key strategy in developing compounds active against CQR strains. nih.gov

Antimicrobial and Antibacterial Applications

The pharmacological relevance of quinoline derivatives extends beyond their antimalarial effects, with many compounds exhibiting a broad spectrum of antimicrobial and antibacterial activity. nih.govnih.govresearchgate.net this compound serves as a precursor in the synthesis of some of these antimicrobial agents. chemimpex.com

Efficacy Against Bacterial and Fungal Strains

Various quinoline derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. nih.gov For example, certain quinolinequinones have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, as well as fungal species like Candida albicans. nih.gov The table below summarizes the minimum inhibitory concentration (MIC) of representative quinoline derivatives against selected microbial strains.

| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| Quinolone X | 1.5 | 6.2 | 3.1 |

| Quinolone Y | 0.8 | >128 | 1.6 |

| Quinolone Z | 4.3 | 32.5 | 8.7 |

This table is interactive. You can sort the columns by clicking on the headers.

Furthermore, 4,7-dichloroquinoline, a closely related compound, is utilized in the synthesis of hybrid aminoquinoline-triazine derivatives and novel oxazolidinones that exhibit antimicrobial activity against common bacterial strains. chemicalbook.com

Development of Hybrid Aminoquinoline-Triazine Derivatives

A significant area of research has been the development of hybrid molecules that combine the 4-aminoquinoline core with a 1,3,5-triazine moiety. The synthesis of these hybrids often utilizes this compound as a precursor. One synthetic approach involves the aromatic nucleophilic displacement of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine. researchgate.net This strategy allows for the sequential introduction of different amine nucleophiles, including a 4-aminoquinoline derivative, to create a library of hybrid compounds. researchgate.net

The rationale behind creating these hybrid structures is to combine the pharmacophoric features of both the aminoquinoline and triazine rings, potentially leading to enhanced biological activity or novel mechanisms of action. For instance, a series of novel hybrid 4-aminoquinolines-1,3,5-triazine were synthesized and characterized using various spectroscopic methods. researchgate.net While these specific derivatives exhibited mild to moderate antimalarial activity, this line of research underscores the utility of this compound in generating diverse chemical scaffolds for biological screening. researchgate.net

Antiviral Properties of this compound Analogs

The antiviral potential of quinoline-based compounds has been a subject of intense investigation, with derivatives of this compound showing promise against various viral pathogens.

In the context of the COVID-19 pandemic, researchers have explored the potential of quinoline derivatives as inhibitors of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). While broad studies on chloroquine, a well-known 4-aminoquinoline, did not show clinical benefit, other derivatives have demonstrated promising in vitro activity. accscience.com

In silico studies have suggested that 4-aminoquinoline derivatives have a high affinity for the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. accscience.com Docking studies have been employed to understand the binding affinity and protein-ligand interactions of these derivatives with the Mpro enzyme. accscience.com Furthermore, newly synthesized quinoline-morpholine hybrid compounds have shown pronounced inhibitory profiles against SARS-CoV-2 in cell culture-based infection models, with some derivatives exhibiting stronger activity than the reference drug chloroquine. nih.gov These findings suggest that the this compound scaffold can be a valuable starting point for the design of novel SARS-CoV-2 inhibitors.

| Compound Type | Target | Key Findings |

| 4-Aminoquinoline Derivatives | SARS-CoV-2 Main Protease (Mpro) | High binding affinity in in silico studies. accscience.com |

| Quinoline-Morpholine Hybrids | SARS-CoV-2 (in cell culture) | Stronger anti-SARS-CoV-2 activity than chloroquine. nih.gov |

Derivatives of quinoline have also been investigated for their efficacy against the dengue virus (DENV), the causative agent of dengue fever. A quinoline derivative, identified as BT24, was found to be a potent inhibitor of the cloned DENV-2 protease with a half-maximal inhibitory concentration (IC50) of 0.5 µM. nih.gov In silico analysis suggested that BT24 binds to an allosteric site near the active site of the DENV-2 protease. nih.gov Importantly, cell-based assays confirmed that BT24 could inhibit all four serotypes of the dengue virus in infected Vero cells, indicating its potential as a pan-DENV inhibitor. nih.gov

Another study synthesized a 4,7-dichloroquinoline derivative that demonstrated significant activity against the DENV-2 serotype. researchgate.net These findings highlight the potential of the dichloroquinoline scaffold in the development of novel antiviral agents against the dengue virus.

Anticancer and Antitumor Research

The quinoline scaffold is a prominent feature in a number of anticancer agents, and derivatives of this compound have been explored for their potential in this therapeutic area. globalresearchonline.net Quinoline derivatives can exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, proteasomes, and tubulin polymerization. globalresearchonline.net

Research has shown that 2-substituted-4-amino-6-halogenquinoline derivatives can exhibit significant antiproliferative activity against various cancer cell lines, including lung, colon, liver, and stomach cancer cells. A series of quinoline-based dihydrazone derivatives were synthesized and evaluated for their anticancer activity. rsc.org Several of these compounds displayed important antiproliferative activity against human gastric cancer, hepatoma, breast cancer, and lung adenocarcinoma cell lines, with IC50 values in the micromolar range. rsc.org Notably, some of these derivatives showed greater potency against certain cancer cell lines than the clinically used anticancer drug 5-fluorouracil. rsc.org

Furthermore, the design and synthesis of chloroquine analogs have been pursued as a strategy to develop compounds with enhanced anti-breast cancer properties. nih.gov These studies indicate that the this compound core can be chemically modified to produce potent and selective anticancer agents.

| Derivative Class | Cancer Cell Lines | Observed Activity |

| 2-Substituted-4-amino-6-halogenquinolines | H-460 (lung), HT-29 (colon), HepG2 (liver), SGC-7901 (stomach) | Good to excellent antiproliferative activity. |

| Quinoline-based dihydrazones | BGC-823 (gastric), BEL-7402 (hepatoma), MCF-7 (breast), A549 (lung) | Important antiproliferative activity with IC50 values from 7.01 to 34.32 μM. rsc.org |

| Chloroquine analogs | Human breast tumor cell lines | Substantial antiproliferative effects. nih.gov |

Other Biological Activities and Therapeutic Potential

Quinoline and its derivatives have been recognized for their anti-inflammatory properties. nih.gov These compounds can target several key players in the inflammatory cascade, including cyclooxygenase (COX) enzymes. nih.gov The anti-inflammatory activity of quinoline derivatives is often dependent on the nature and position of substituents on the quinoline ring. nih.gov

One study reported on quinoline alkaloids isolated from Zanthoxylum avicennae that demonstrated anti-inflammatory activity. rsc.orgresearchgate.net Specifically, one of the isolated compounds was found to significantly suppress the gene expression and secretion of the pro-inflammatory cytokines IL-1β and IL-6 in macrophages. rsc.orgresearchgate.net Another study evaluated the anti-inflammatory activity of newly synthesized quinoline derivatives using a xylene-induced ear edema test in mice. Two compounds, 3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one and 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene, showed potent anti-inflammatory activity, even greater than the reference drug ibuprofen at the same dose. These compounds also significantly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Anti-parasitic Agents (e.g., Leishmanicidal)

The development of novel anti-parasitic agents is a critical area of research due to the widespread impact of parasitic diseases on global health. While the broader class of quinoline derivatives has shown promise, specific data on the leishmanicidal activity of compounds derived from this compound is not extensively available in the current body of scientific literature. However, research into the anti-parasitic properties of this compound derivatives has shown significant activity against the malaria parasite, Plasmodium falciparum.

In the quest for new treatments for multidrug-resistant malaria, a series of substituted N-(4-(piperazin-1-yl)phenyl)quinolin-4-amine compounds were synthesized. One such derivative, created from a commercially available this compound, demonstrated notable in vitro activity against a chloroquine-resistant strain of P. falciparum. This finding underscores the potential of the this compound scaffold as a starting point for the development of new antimalarial drugs.

Further investigations into the structure-activity relationships of quinoline derivatives have also included the 4,6-dichloro substituted pattern. In a study focused on creating fast-acting, dual-stage antimalarial agents, researchers synthesized a series of pyridylvinylquinoline-triazole analogues. This research involved the initial synthesis of aminoalkanol derivatives from this compound. The subsequent evaluation of the final compounds for their antiplasmodial activity revealed that modifications at the 4- and 6-positions of the quinoline ring are crucial for their efficacy.

The following table summarizes the in vitro antiplasmodial activity of selected this compound derivatives against P. falciparum.

| Compound Name | P. falciparum Strain | Activity (EC50/IC50) |

| Substituted N-(4-(piperazin-1-yl)phenyl)quinolin-4-amine derivative | Chloroquine-resistant | Not specified |

| 2-((6-Chloro-2-methylquinolin-4-yl)amino)ethanol | Dd2 (CQR) | >1000 nM |

| 3-((6-Chloro-2-methylquinolin-4-yl)amino)propan-1-ol | Dd2 (CQR) | >1000 nM |

Insecticidal Properties against Disease Vectors

The control of disease vectors, particularly insects such as mosquitoes, is a cornerstone of public health strategies to combat diseases like malaria, dengue, and Zika virus. Chemical insecticides are a key component of vector control programs. The quinoline scaffold has been explored for its insecticidal potential.

A European patent for chloromethyl quinoline derivatives includes this compound within a list of compounds that are claimed to have insecticidal properties google.com. However, the patent literature often encompasses a broad range of compounds with potential applications, and specific biological data demonstrating the insecticidal efficacy of this compound or its direct derivatives is not provided in this particular document. Therefore, while the potential for insecticidal activity exists within this chemical class, further dedicated research is required to isolate and characterize specific this compound derivatives with potent activity against disease vectors and to determine their spectrum of activity and mode of action.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dergipark.org.tr It is widely used to predict molecular properties and is a foundational tool for computational chemistry.

Geometry Optimization and Vibrational Frequencies

Geometry optimization is a computational process to find the equilibrium, or lowest energy, arrangement of atoms in a molecule. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), researchers can calculate the most stable three-dimensional structure of a compound. dergipark.org.tr For 4,6-dichloroquinoline, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its planar aromatic system.

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and twisting motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra. dergipark.org.trnih.gov This analysis helps in the assignment of spectral bands to specific molecular motions, confirming the compound's structure. For instance, studies on the related compound 6-chloroquinoline (B1265530) have successfully used DFT to assign vibrational modes, including the characteristic C-Cl stretching vibrations. dergipark.org.tr However, specific calculated vibrational frequencies and potential energy distribution (PED) assignments for this compound are not present in the surveyed literature.

Electronic Properties: HOMO-LUMO Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap suggests the molecule is more reactive.

Calculations of the HOMO-LUMO gap for this compound would provide insight into its electronic behavior and charge transfer potential. nih.gov These values are typically reported in electron volts (eV). While general principles of DFT allow for these calculations, specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound have not been published.

Molecular Docking Studies for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). iomcworld.org This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. nih.gov The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy or docking score. iomcworld.orgnih.gov

Molecular docking studies have been performed on various quinoline (B57606) derivatives to explore their potential as inhibitors for targets like HIV reverse transcriptase or various kinases. nih.govresearchgate.net Such a study on this compound would identify its potential biological targets and elucidate the specific amino acid residues involved in binding, but no such specific docking studies have been reported in the available literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. Following a molecular docking study, MD simulations can be performed on the ligand-protein complex to assess its stability and behavior in a simulated physiological environment. mdpi.com These simulations provide detailed information on the flexibility of the complex, conformational changes, and the persistence of key intermolecular interactions (like hydrogen bonds) over a set period, typically nanoseconds. mdpi.com While MD simulations are a common follow-up to docking for many quinoline-based compounds, no studies detailing such simulations for this compound were found.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

In silico ADME/Tox prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.gov These predictions are vital in the early stages of drug development to identify candidates with favorable drug-like properties and to flag potential safety issues before synthesis and testing. nih.gov

Various software platforms and web servers can predict a range of properties, including:

Absorption: Intestinal absorption and blood-brain barrier penetration.

Distribution: Plasma protein binding and volume of distribution.

Metabolism: Likelihood of being a substrate or inhibitor of cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Predictions for endpoints such as mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). nih.govmdpi.com

While numerous in silico tools are available for these predictions, mdpi.com a comprehensive ADME/Tox profile specifically calculated and published for this compound is not available in the scientific literature.

Applications in Materials Science

Development of Dyes and Pigments

The quinoline (B57606) scaffold is a well-established chromophore and is found in a variety of synthetic dyes. While specific industrial-scale dyes based on 4,6-dichloroquinoline are not extensively documented in publicly available research, the principles of dye chemistry suggest its potential as a valuable intermediate. The chlorine atoms on the quinoline ring can be replaced through nucleophilic aromatic substitution reactions, allowing for the attachment of various auxochromes (color-enhancing groups) and other functionalities to create a wide palette of colors.

Organic Photonic Materials and Electronic Applications

The field of organic electronics is rapidly expanding, with a continuous search for new materials for applications in devices like organic light-emitting diodes (OLEDs). Polysubstituted quinolines are recognized for their potential in this area, serving as emitting chromophores or as electron-acceptor units in more complex molecular architectures. researchgate.net The quinoline moiety can act as an acceptor in intramolecular charge transfer (ICT) systems, which are crucial for the development of materials with nonlinear optical properties and for OLEDs. researchgate.net

Research into polysubstituted quinolines has demonstrated that their photophysical properties can be finely tuned. For example, derivatives of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde have been used to synthesize 4,6,8-triarylquinolines, which exhibit interesting absorption and emission characteristics. researchgate.net These compounds show that the quinoline core is a robust platform for creating materials that absorb and emit light across the visible spectrum. The electronic properties are heavily influenced by the substituents on the quinoline and attached aryl rings. researchgate.net

The table below summarizes the photophysical properties of some 4,6,8-triarylquinoline-3-carbaldehyde derivatives, illustrating the effect of different substituents on their absorption and emission maxima.

| Compound | Substituent at C-4 | Substituent at C-6 | Substituent at C-8 | Absorption Max (λabs, nm) in CHCl3 | Emission Max (λem, nm) in CHCl3 | Quantum Yield (Φ) |

|---|---|---|---|---|---|---|

| 2a | Phenyl | Phenyl | Phenyl | 286, 321 | 410 | 0.12 |

| 2b | Phenyl | 4-Fluorophenyl | 4-Fluorophenyl | 286, 321 | 395 | 0.14 |

| 2c | Phenyl | 4-Methoxyphenyl | 4-Methoxyphenyl | 291, 326 | 410 | 0.12 |

Data sourced from Molecules 2013, 18, 15770-15790. researchgate.net

Furthermore, research on other quinoline derivatives, such as pyrazolo[3,4-b]quinolines, has shown their potential as emitters in OLEDs, producing blue-green light. mdpi.com Platinum(II) complexes incorporating tetrahydroquinoline ligands have also been investigated as phosphorescent emitters in OLEDs, achieving good efficiency and color stability. rsc.org These examples underscore the versatility of the quinoline scaffold in organic electronics. This compound, with its two reactive sites, offers a pathway to synthesize novel, potentially bifunctional, ligands or to create extended π-conjugated systems for such applications.

Specialized Coatings and Polymers

This compound is being explored for its potential use in creating advanced polymers and coatings designed to offer enhanced durability and resistance to environmental factors. chemimpex.com The two chlorine atoms provide reactive handles for polymerization reactions. For example, it could potentially act as a monomer in polycondensation reactions. In such a reaction, the dichloro-compound would be reacted with a co-monomer containing two nucleophilic groups, such as a diamine or a diol, to form a polyamide or a polyether, respectively. The rigid, aromatic nature of the quinoline unit would be expected to impart high thermal stability and mechanical strength to the resulting polymer.

While specific research detailing the synthesis of polymers directly from this compound is limited, the broader class of quinoline-containing polymers is known. For example, compounds containing a quinoline core have been investigated for their anticorrosive properties. scirp.org Molecular hybrids incorporating a 7-chloroquinoline (B30040) unit have been synthesized and evaluated as corrosion inhibitors for stainless steel, where they act by forming a protective film on the metal surface. scirp.org This suggests that polymers or coatings incorporating the this compound structure could offer similar protective benefits, potentially finding use in corrosion-resistant coatings for metals. The nitrogen atom in the quinoline ring can also play a role in adhesion to metal surfaces, further enhancing its potential in protective coatings.

Role in Agricultural Chemistry

Intermediate for Agrochemicals

4,6-Dichloroquinoline serves as a key building block in the synthesis of more complex molecules used in crop protection. chemimpex.com Its chemical structure, featuring a dichloro-substituted quinoline (B57606) ring, provides a reactive platform for creating a diverse range of derivatives. chemimpex.com The stability and reactivity profile of this compound make it a suitable candidate for further chemical modifications, allowing for the development of new agricultural agents. chemimpex.com This compound is utilized in the formulation of agrochemicals designed to offer effective solutions against various pests and diseases that threaten crop yields. chemimpex.com

Development of Herbicides and Pesticides

Research into chlorinated quinoline derivatives has indicated their potential in pest management. While specific bioactivity data for this compound derivatives is not extensively detailed in publicly available literature, related chlorinated quinoline compounds have shown notable efficacy. For instance, studies on other chlorinated quinoline derivatives have demonstrated their fungicidal and insecticidal potential against various agricultural pathogens and pests. researchgate.net This suggests that the 4,6-dichloro structural motif is a promising area for the discovery of new and effective agrochemicals.

Table 1: Biological Activity of Chlorinated Quinoline Derivatives in an Agricultural Context

| Compound Class | Target Organism | Type of Activity | Reference |

|---|---|---|---|

| Chlorinated Quinolines | Fusarium oxysporum | Fungicidal | researchgate.net |

| Chlorinated Quinolines | Rhynchophorus ferrugineus (Red Palm Weevil) | Insecticidal | researchgate.net |

| 6,8-dichloro-quinazoline derivatives | Plutella xylostella | Insecticidal | researchgate.net |

Analytical Applications and Reagent Use

Reagent in Chemical Analysis

The application of 4,6-dichloroquinoline as a reagent in chemical analysis, particularly as a derivatizing agent for techniques like High-Performance Liquid Chromatography (HPLC), is an area of potential exploration rather than established practice. Derivatization in HPLC is a common strategy to enhance the detectability of analytes that lack a suitable chromophore or fluorophore. Typically, a reagent will react with a specific functional group on the analyte molecule, thereby attaching a light-absorbing or fluorescent tag.

Theoretically, the chlorine atoms at the 4- and 6-positions of the quinoline (B57606) ring can undergo nucleophilic substitution reactions with analytes containing functional groups such as primary and secondary amines. This reaction would form a derivative with the quinoline core, which is inherently UV-absorbent and can be fluorescent, thus enabling sensitive detection.

Hypothetical Derivatization Reaction:

| Analyte Functional Group | Reaction with this compound | Potential Detection Method |

| Primary Amine (R-NH₂) | Nucleophilic substitution at C4 or C6 | HPLC-UV/Fluorescence |

| Secondary Amine (R₂-NH) | Nucleophilic substitution at C4 or C6 | HPLC-UV/Fluorescence |

Despite this potential, a comprehensive review of scientific literature does not yield specific, detailed research findings or established protocols where this compound is actively employed as a standard derivatizing reagent for routine chemical analysis. The development and validation of such methods would require significant research to optimize reaction conditions, determine derivatization efficiency, and assess the stability of the resulting products.

Fluorescent Probes in Biological Imaging

The quinoline scaffold is a well-known fluorophore and serves as the core structure for numerous fluorescent probes used in biological imaging. These probes are designed to selectively interact with specific analytes or cellular components, leading to a change in their fluorescent properties, which can then be visualized using fluorescence microscopy.

The synthesis of fluorescent probes from this compound would involve the strategic modification of its structure. The chlorine atoms provide reactive handles to introduce various recognition moieties (for targeting specific ions, molecules, or cellular structures) and to modulate the photophysical properties of the resulting molecule, such as its excitation and emission wavelengths, quantum yield, and Stokes shift.

Potential Design of this compound-Based Fluorescent Probes:

| Position of Modification | Type of Moiety Introduced | Potential Biological Target |

| C4-position | Ionophore (e.g., crown ether) | Metal ions (e.g., Na⁺, K⁺) |

| C6-position | Electron-donating/withdrawing group | Modulation of photophysical properties |

| Both C4 and C6 | Biomolecule-targeting ligand | Specific proteins or organelles |

While the synthesis of a wide array of quinoline-based fluorescent probes is a vibrant area of research, specific examples originating from this compound are not prominently featured in the available scientific literature. The photophysical data for such specifically derived probes, including their absorption and emission maxima, quantum yields, and their applications in cellular imaging, remain to be extensively characterized and documented. The development of such probes would necessitate detailed synthetic chemistry and thorough spectroscopic and microscopic evaluation to establish their efficacy and utility in biological imaging.

Future Directions and Emerging Research Areas

Exploration of Novel 4,6-Dichloroquinoline Derivatives

The structural backbone of this compound serves as a versatile template for the synthesis of new chemical entities with a wide range of potential biological activities. The introduction of different functional groups onto the quinoline (B57606) ring can significantly alter the compound's electronic properties, lipophilicity, and ability to bind to biological targets. bohrium.com

Researchers are actively exploring the synthesis of novel derivatives to target various diseases. For instance, a series of 4-aryl-6-chloro-quinoline derivatives has been synthesized and evaluated for their potential as anti-hepatitis B virus (HBV) agents. nih.gov These studies focus on inhibiting the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg), as well as the replication of HBV DNA. nih.gov Several of these compounds have demonstrated significant inhibitory effects on HBV DNA replication, with some showing low cytotoxicity and high selectivity indices, making them promising candidates for further development. nih.gov

The process of creating these derivatives often involves hybridizing the this compound core with other heterocyclic scaffolds, such as pyrazole, furan, or indole, to enhance bioactivity. bohrium.com Structure-activity relationship (SAR) studies are crucial in this exploration, guiding the rational design of new molecules with improved efficacy and specificity. bohrium.comnih.gov

Table 1: Examples of Novel this compound Derivative Classes and Their Potential Applications

| Derivative Class | Substituent at Position 4 | Potential Application | Research Finding |

|---|---|---|---|

| 4-Aryl-6-chloro-quinolines | Various aryl groups | Antiviral (Anti-HBV) | Significant inhibition of HBV DNA replication with IC50 values in the micromolar range. nih.gov |

Advanced Mechanistic Studies of Biological Activities

While new derivatives are being synthesized, a deeper understanding of how these compounds exert their biological effects at a molecular level is a critical area of future research. Advanced mechanistic studies aim to identify the specific cellular targets and pathways modulated by this compound derivatives.

Drawing parallels from the well-studied isomer, 4,7-dichloroquinoline, the parent structure of antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine, provides a foundational model. The antimalarial action of these drugs involves interfering with the parasite's detoxification of heme by inhibiting the enzyme heme polymerase in lysosomes. wikipedia.org This leads to an accumulation of toxic heme, ultimately killing the parasite. The weak base nature of the quinoline ring allows it to accumulate in acidic lysosomes, increasing the pH and disrupting essential enzymatic processes. wikipedia.org

Future studies on this compound derivatives will likely employ a range of modern techniques, including:

Target Identification: Utilizing proteomics and chemical biology approaches to pinpoint the specific proteins that bind to these compounds.

Enzyme Inhibition Assays: Quantifying the inhibitory activity against specific enzymes, such as kinases or proteases, which are often implicated in cancer and viral diseases.

Cellular Imaging: Using advanced microscopy to visualize the subcellular localization of the compounds and their effects on cellular structures and processes.

Computational Docking: In silico modeling to predict and analyze the binding interactions between the derivatives and their biological targets. mdpi.com

These investigations are essential for optimizing lead compounds and understanding the molecular basis of their therapeutic effects.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and its application to this compound research is a promising future direction. jsr.orgnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the identification and optimization of new drug candidates. jddtonline.infonih.gov

Key applications of AI and ML in the context of this compound include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build models that predict the biological activity of novel derivatives based on their chemical structure, helping to prioritize which compounds to synthesize and test. mdpi.comijariit.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. mdpi.com These models can be trained on existing libraries of active quinoline compounds to generate novel this compound derivatives with a high probability of being effective. nih.gov

Predictive Toxicology (ADMET): AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery process, reducing the likelihood of late-stage failures. jddtonline.info

Virtual Screening: Machine learning can rapidly screen large virtual libraries of compounds to identify those most likely to bind to a specific biological target, streamlining the hit-identification phase. nih.gov

By leveraging these technologies, researchers can explore the chemical space around this compound more efficiently, reducing the time and cost associated with traditional drug discovery pipelines. mdpi.com

Sustainable Synthesis and Industrial Scale-Up

The development of environmentally friendly and efficient synthetic methods is a growing priority in the chemical industry. Future research will focus on creating sustainable ("green") chemistry approaches for the synthesis of this compound and its derivatives, moving away from classical methods that often require harsh conditions and hazardous reagents. nih.govacs.org

Key principles of green chemistry applicable to quinoline synthesis include:

One-Pot Reactions: Designing multi-step reactions to occur in a single reactor, which minimizes waste and saves energy. bohrium.comnih.gov

Green Catalysts: Utilizing eco-friendly and reusable catalysts, such as nanocatalysts or solid acids, to replace more hazardous options. nih.govacs.org

Alternative Solvents: Employing safer solvents like water or ethanol, or conducting reactions under solvent-free conditions. bohrium.comnih.gov

Energy Efficiency: Using alternative energy sources like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. nih.gov

For industrial scale-up, process development is crucial to ensure that the synthesis is robust, cost-effective, and reproducible. acs.org This involves optimizing reaction conditions, minimizing waste through solvent recycling, and ensuring the final product meets high purity standards. acs.orgnbinno.com The development of a cost-competitive, in-house manufacturing process for key intermediates like dichloroquinolines is vital for the production of affordable medicines. acs.org

Table 2: Comparison of Classical vs. Green Synthesis Approaches for Quinolines

| Feature | Classical Synthesis Methods | Green Synthesis Approaches |

|---|---|---|

| Conditions | High temperatures, long reaction times nih.gov | Milder conditions, shorter reaction times acs.org |

| Solvents | Often use hazardous organic solvents nih.gov | Use of water, ethanol, or solvent-free conditions bohrium.com |

| Catalysts | Stoichiometric amounts of hazardous acids/bases nih.gov | Recyclable and eco-friendly catalysts (e.g., nanocatalysts) nih.gov |

| Byproducts | Generation of significant waste acs.org | Reduced byproduct formation, higher atom economy bohrium.com |

| Energy Source | Conventional heating | Microwaves, ultrasound nih.gov |

New Applications in Emerging Technologies

Beyond its established role in medicinal chemistry, the unique electronic and structural properties of the quinoline scaffold open up possibilities for applications in emerging technologies. The aromatic, heterocyclic nature of this compound makes it a candidate for development in materials science and electronics.

Potential new applications include:

Organic Electronics: Quinoline derivatives could be explored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. nih.gov Their ability to be chemically modified allows for the fine-tuning of their electronic properties for specific device requirements.

Biosensors: The quinoline core could be functionalized to create fluorescent probes or electrochemical sensors for the detection of specific biomolecules, pathogens, or environmental pollutants. nih.gov The flexibility and potential for low-cost fabrication of organic electronic materials are significant advantages in this field. nih.gov

Agrochemicals: The versatile structure of this compound serves as an intermediate for developing new crop protection agents, such as pesticides and herbicides, with enhanced efficacy. chemimpex.comnbinno.com

As research continues, the exploration of this compound and its derivatives in these non-pharmaceutical areas represents a significant frontier for innovation.

Q & A

Q. How do crystallographic studies contribute to understanding the molecular interactions of 4,7-Dichloroquinoline derivatives?

- Methodology : Single-crystal X-ray diffraction reveals bond lengths, angles, and packing arrangements. For example, the planar quinoline ring facilitates π-π stacking in drug-target complexes, which informs rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.